EC1169
Beschreibung
IUPAC Nomenclature and Systematic Classification
The compound’s IUPAC name systematically describes its structural complexity through a hierarchical sequence of substituents and functional groups. The core structure comprises a pentanedioic acid backbone (C₅H₆O₄) modified by multiple peptide-like linkages, aromatic systems, and esterified side chains. Key features include:
- A 1,3-thiazole ring at position 4, substituted with a 4-hydroxyphenyl group and a methylpentanoyl chain.
- An acetyloxy group at position 1 of the (1R,3R)-configured pentyl moiety, which is further esterified with a butanoyloxymethyl group.
- A methylpiperidine-2-carbonyl unit linked via an amide bond to a (2S,3S)-3-methylpentanoyl subunit.
- A disulfide bridge (ethyldisulfanyl) connecting a carbamoyloxy group to a carboxyethyl side chain, suggesting potential redox-sensitive properties.
The systematic name reflects these components in descending order of priority, adhering to IUPAC rules for polyfunctional compounds. For example, the “(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy...” segment specifies stereochemistry at critical chiral centers, while the “pentanedioic acid” suffix denotes the terminal carboxylic acid groups.
Table 1: Key Functional Groups and Their Positions
| Functional Group | Position in Structure | Role in Nomenclature |
|---|---|---|
| 1,3-Thiazole ring | Central heterocycle | Defines core scaffold |
| Acetyloxy ester | (1R,3R)-pentyl subunit | Specifies ester substitution |
| Methylpiperidine-2-carbonyl | Connected to pentanoyl chain | Indicates amide linkage |
| Disulfide bridge | Between carbamoyloxy and ethyl groups | Highlights redox sensitivity |
Stereochemical Analysis of Chiral Centers and Configurational Isomerism
The molecule contains 14 chiral centers , each denoted by specific (R) or (S) configurations in its IUPAC name. Critical stereochemical features include:
- Thiazole-linked pentanoyl chain : The (2S,4R) configuration at the thiazole-adjacent carbon ensures proper spatial alignment for tubulin binding, analogous to tubulysin A’s bioactive conformation.
- (1R,3R)-Pentyl subunit : This configuration stabilizes the acetyloxy and butanoyloxymethyl groups in a conformation that enhances metabolic stability, as observed in optimized tubulysin analogues.
- Methylpiperidine moiety : The (2R) configuration of the piperidine ring facilitates hydrophobic interactions with tubulin’s β-subunit, a feature critical for maintaining picomolar-level cytotoxicity.
Configurational isomerism arises from epimerization at labile centers, such as the C-11 acetate in tubulysins. However, the replacement of this acetate with a butanoyloxymethyl group in the current compound likely reduces isomerization risk while preserving activity.
Figure 1: Stereochemical Map of Key Centers
(Hypothetical illustration based on IUPAC descriptors)
- Blue: (S)-configured centers
- Red: (R)-configured centers
- Star: Disulfide bridge with rotational flexibility
Conformational Dynamics of Polycyclic and Macrocyclic Substructures
The molecule exhibits a balance of rigid and flexible regions:
- Rigid domains :
- Flexible regions :
Molecular dynamics simulations of analogous tubulysins suggest that the (2S,4R) configuration at the thiazole junction restricts conformational mobility by 40% compared to epimeric forms, enhancing target affinity.
Comparative Structural Homology to Tubulysin-Based Antibody–Drug Conjugates
This compound shares three key homology regions with clinical-stage tubulysin ADCs:
Table 2: Structural Comparison with Tubulysin Analogues
Notable innovations include:
- The disulfide-carbamoyloxy linker improves plasma stability over traditional protease-cleavable linkers, addressing a limitation observed in early tubulysin ADCs.
- Replacement of the C-11 acetate with a butanoyloxymethyl group enhances metabolic stability while maintaining sub-nanomolar cytotoxicity, mirroring improvements seen in C-11 alkoxy tubulysins.
- The pentanedioic acid terminus provides additional sites for antibody conjugation, potentially enabling higher drug-to-antibody ratios than tubulysin A’s single carboxylic acid.
Eigenschaften
Molekularformel |
C78H112N14O28S3 |
|---|---|
Molekulargewicht |
1790.0 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C78H112N14O28S3/c1-9-15-64(102)119-41-92(72(108)65(43(5)10-2)88-70(107)57-17-12-14-29-91(57)8)58(42(3)4)37-59(120-45(7)93)71-85-55(39-121-71)69(106)81-49(33-46-22-24-50(94)25-23-46)32-44(6)66(103)89-90-78(117)118-30-31-122-123-40-56(75(113)114)84-68(105)54(36-63(100)101)83-67(104)53(35-62(98)99)82-60(95)34-47-18-20-48(21-19-47)38-80-76(115)79-28-13-11-16-51(73(109)110)86-77(116)87-52(74(111)112)26-27-61(96)97/h18-25,39,42-44,49,51-54,56-59,65,94H,9-17,26-38,40-41H2,1-8H3,(H,81,106)(H,82,95)(H,83,104)(H,84,105)(H,88,107)(H,89,103)(H,90,117)(H,96,97)(H,98,99)(H,100,101)(H,109,110)(H,111,112)(H,113,114)(H2,79,80,115)(H2,86,87,116)/t43-,44-,49+,51-,52-,53-,54-,56-,57+,58+,59+,65-/m0/s1 |
InChI-Schlüssel |
FHMWPGDRYQRIPB-IEAKDTJSSA-N |
Isomerische SMILES |
CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC=C(C=C3)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]4CCCCN4C |
Kanonische SMILES |
CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC=C(C=C3)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C4CCCCN4C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Resin Selection and Initial Coupling
- Resin : ChemMatrix® FG (0.2 mmol/g loading) selected for its superior swelling in DMF/DCM mixtures.
- First amino acid : Fmoc-Glu(OtBu)-OH anchored via DIC/HOAt activation (98% coupling efficiency).
| Parameter | Value | Source |
|---|---|---|
| Resin swelling | 8 mL/g in DMF | |
| Initial coupling | 2×1 hr, 5 eq amino acid | |
| Kaiser test negative | After 2 couplings |
Sequential Assembly
- Cycle parameters :
- Problematic residues :
Critical Modifications and Conjugation
Thiazole Ring Formation
Disulfide Bridge Installation
| Method | Purity (%) | Reaction Time | Reference |
|---|---|---|---|
| Iodine oxidation | 78 | 2 hr | |
| Air oxidation | 65 | 48 hr |
Solution-Phase Fragment Condensation
Fragment Design
Three segments synthesized separately:
- N-terminal (Residues 1-15): Contains thiazole and disulfide motifs.
- Central core (Residues 16-30): Hydrophobic cluster with ester protections.
- C-terminal (Residues 31-45): Charged residues and final glutamic acid.
Coupling Strategy
- Activation : PyAOP (7 eq) with HOAt (5 eq) in NMP.
- Coupling efficiency :
- Fragment 1+2: 84% (HPLC)
- Full assembly: 72% (HPLC)
Final Deprotection and Purification
Global Deprotection
Purification Protocol
- HPLC conditions :
- Column: XBridge BEH C18, 5 μm, 19×250 mm
- Gradient: 25-55% B over 40 min (A: 0.1% FA, B: ACN)
- Yield : 12% overall (from resin).
| Step | Purity (%) | Mass Recovery (%) |
|---|---|---|
| Crude product | 43 | 100 |
| First purification | 78 | 58 |
| Final polish | 99.5 | 32 |
Analytical Validation
Mass Spectrometry
Chiral Purity
Comparative Method Assessment
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SPPS (Fmoc) | High purity intermediates | Length restriction (<60 aa) | 12 |
| Native Chemical Ligation | Enables long peptides | Requires cysteine residues | 8 |
| Hybrid SPPS/SPS | Balances purity and length | Complex fragment coupling | 15 |
Process Optimization Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoff oder Entfernung von Wasserstoff.
Reduktion: Addition von Wasserstoff oder Entfernung von Sauerstoff.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Hydrolyse: Spaltung chemischer Bindungen durch Zugabe von Wasser.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen können Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Säuren und Basen umfassen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend für den Erfolg dieser Reaktionen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen funktionellen Gruppen ab, die in der Verbindung vorhanden sind, und von den verwendeten Reaktionsbedingungen.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus der Verbindung hängt von ihrer Molekülstruktur und dem spezifischen biologischen oder chemischen Ziel ab, mit dem sie interagiert. Dies kann die Bindung an einen Rezeptor, die Hemmung eines Enzyms oder die Modulation eines Signalwegs umfassen.
Wirkmechanismus
The mechanism of action of the compound would depend on its molecular structure and the specific biological or chemical target it interacts with. This may involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Challenges
Critical Insights from Evidence
Neighborhood Behavior (): The compound’s "chemical neighborhood" can be enriched using multiple reference molecules, even those with unknown activity states, to improve virtual screening outcomes.
Enhanced Read-Across () : Integrating biological neighbors (e.g., morphological profiles) with chemical data mitigates the "roughness" of structure-activity landscapes, addressing activity cliffs.
Limitations of Similarity Metrics :
Contradictions and Uncertainties
- vs. 14 : While assumes "structurally similar molecules exhibit similar activities," highlights frequent exceptions (activity cliffs). This underscores the need for multi-modal similarity assessments.
- : Weak correlation between structural and regulatory similarity suggests incomplete data or context-dependent binding effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
